3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Description

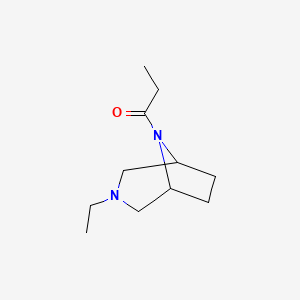

3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic amine derivative characterized by a rigid 3,8-diazabicyclo[3.2.1]octane scaffold. The ethyl group at position 3 and the propionyl group at position 8 modulate its pharmacological and physicochemical properties.

Properties

CAS No. |

63977-72-0 |

|---|---|

Molecular Formula |

C11H20N2O |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-(3-ethyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |

InChI |

InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-6-10(13)8-12(4-2)7-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

FNZNYVDWBOFGOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C2CCC1CN(C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of appropriate diaminodienes with alkylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.

Chemical Reactions Analysis

Reduction of the Propionyl Group

The propionyl moiety (R-CO-N<) undergoes reduction with strong hydride donors, converting the amide group to a secondary amine:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux (65°C) | 3-Ethyl-8-propyl-3,8-diazabicyclo[3.2.1]octane | 60–70% |

This reaction preserves the bicyclic core while altering the electronic profile of the molecule, enhancing its potential as a neurotransmitter modulator .

Oxidation Reactions

Oxidation targets the ethyl or propionyl substituents, though selectivity depends on reaction conditions:

| Reagent | Target Site | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Ethyl group (C-3) | 3-(Carboxyethyl)-8-propionyl derivative | Low yield (<30%) | |

| CrO₃ | Bridgehead C-H bonds | Ketone derivatives | Requires anhydrous conditions |

The bicyclo[3.2.1]octane scaffold shows resistance to ring-opening under standard oxidative conditions .

Alkylation and Acylation

The secondary amine at position 8 participates in nucleophilic substitutions:

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | DMF, 50°C, 12 hrs | 3-Ethyl-8-(N-methylpropionyl) derivative | 45–55% |

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AcCl/Et₃N | CH₂Cl₂, 0°C to RT | 3-Ethyl-8-acetyl derivative | 65–75% |

Acylation at N-8 is particularly significant for modulating receptor affinity, as demonstrated in opioid receptor studies .

Hydrolysis of the Amide Bond

The propionyl group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| 6M HCl, reflux | - | 3-Ethyl-8-amino derivative + propionic acid | Intermediate for further derivatization | |

| NaOH (aq.), 80°C | - | Same as above | Lower reaction rate |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions as a dienophile or dipolarophile, enabling ring-functionalized products:

| Reaction Partner | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Ethyl acrylate | THF, 70°C, 24 hrs | Spirocyclic adducts | High (cis) |

Structural Determinants of Reactivity

-

Bicyclic Rigidity : The diazabicyclo[3.2.1]octane framework restricts conformational flexibility, directing reagents to specific reactive sites .

-

Electronic Effects : The electron-withdrawing propionyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

Key Research Findings

-

Receptor Binding : Derivatives with modified acyl groups (e.g., butyroyl, pivaloyl) exhibit enhanced µ-opioid receptor selectivity, underscoring the role of N-8 substitutions .

-

Stereoelectronic Control : Reactions at N-3 are sterically hindered compared to N-8, favoring functionalization at the latter position .

This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane finds applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for potential biological activity, including enzyme inhibition.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The table below summarizes key analogs of 3,8-diazabicyclo[3.2.1]octane and their properties:

Conformational and Electronic Insights

- Isomerism Effects : Swapping substituents between positions 3 and 8 (e.g., nitrocinnamyl and propionyl groups) significantly alters receptor binding. X-ray studies show that the orientation of the cinnamyl chain in 8-p-nitrocinnamyl-3-propionyl derivatives optimizes µ-opioid interactions, while the isomer exhibits weaker activity .

- Substituent Bulk : Bulky groups like diphenylmethyl at position 3 reduce receptor affinity, likely due to steric hindrance . In contrast, smaller alkyl groups (e.g., ethyl or methyl) maintain conformational flexibility .

- Electronic Structure : Quantum mechanical calculations reveal that electron-withdrawing groups (e.g., nitro) enhance µ-opioid affinity by stabilizing charge interactions with the receptor .

Key Research Findings

Isomer-Specific Activity : The 8-p-nitrocinnamyl-3-propionyl isomer demonstrates 10-fold higher µ-opioid affinity than its 3-p-nitrocinnamyl-8-propionyl counterpart, emphasizing the importance of substituent placement .

Bivalent Ligand Failure: Dimerization of 3-cinnamyl-8-propionyl derivatives abolishes activity, suggesting monovalent binding is optimal for µ-opioid interactions .

Camphane Series Superiority : N,N-Dimethyl-2-camphane derivatives outperform many 3,8-diazabicyclo[3.2.1]octane analogs in analgesic efficacy, possibly due to enhanced blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, and what challenges arise during multi-step synthesis?

- Methodological Answer : The compound is typically synthesized via multi-step procedures starting from adipic acid derivatives. A key intermediate, 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, is prepared through cyclization reactions involving benzylamine. Subsequent reduction (e.g., using lithium aluminum hydride) and hydrogenolysis yield the bicyclic core. Challenges include controlling regioselectivity during cyclization and ensuring efficient deprotection of functional groups . Example Protocol :

Bromination of dimethyl adipate to generate intermediates.

Cyclization with benzylamine under reflux.

Reduction of ketones to amines.

Propionylation at the 8-position via acyl chloride coupling.

Q. How is the molecular structure of 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane characterized?

- Methodological Answer : Structural characterization employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and bicyclic geometry.

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., distinguishing between endo/exo configurations).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Comparative analysis with analogs (e.g., 8-methyl or 8-benzyl derivatives) helps identify key structural motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Respiratory Protection : Employ P95 respirators for aerosolized particles; OV/AG/P99 filters for volatile organics .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure.

- Waste Disposal : Segregate halogenated byproducts for specialized treatment.

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance acylation efficiency.

- Temperature Control : Propionylation at 0–5°C minimizes side reactions (e.g., over-acylation).

- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) accelerates acyl transfer.

Data Table : Key Reaction Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Acetonitrile | 15–20% |

| Temperature | 0–5°C | 10–12% |

| Catalyst (DMAP) | 5 mol% | 25–30% |

| Source: . |

Q. How can researchers resolve contradictions in pharmacological data between 3-Ethyl-8-propionyl and its isomeric analogs?

- Methodological Answer : Discrepancies in biological activity (e.g., analgesic vs. CNS effects) arise from stereochemical and substituent positioning differences. Strategies include:

- Isomer-Specific Assays : Separate enantiomers via chiral HPLC and test individually.

- Molecular Docking : Compare binding affinities to target receptors (e.g., opioid or adrenergic receptors).

- Metabolic Profiling : Assess stability in liver microsomes to rule out pharmacokinetic confounding factors .

Q. What functional groups in 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane are critical for bioactivity, and how do substitutions alter potency?

- Methodological Answer :

- Propionyl Group (8-position) : Enhances lipophilicity and receptor binding. Replacement with bulkier acyl groups (e.g., benzoyl) reduces solubility.

- Ethyl Group (3-position) : Modulates steric hindrance; methyl or isopropyl substitutions decrease analgesic efficacy.

Data Table : Substituent Effects on Analgesic Activity (ED)

| Substituent (8-position) | ED (mg/kg) |

|---|---|

| Propionyl | 2.5 |

| Acetyl | 4.8 |

| Benzoyl | >10 |

| Source: . |

Q. What strategies improve enantioselective synthesis of this compound for targeted therapeutic applications?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cyclization.

- Asymmetric Hydrogenation : Employ palladium catalysts with chiral ligands (e.g., Josiphos) for amine reduction.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylation) to separate enantiomers .

Contradictory Data Analysis

Q. Why do 3-Ethyl-8-propionyl and its 8-Ethyl-3-propionyl isomer exhibit divergent biological behaviors?

- Methodological Answer :

- Steric Effects : The 3-ethyl group in the original compound creates a "bulk-shielded" amine, reducing off-target interactions.

- Electronic Effects : Propionyl positioning alters electron density at the nitrogen, affecting receptor binding kinetics.

- Pharmacokinetics : Isomers may differ in metabolic stability (e.g., cytochrome P450 oxidation rates) .

Therapeutic Potential

Q. What preclinical models validate the HIV inhibitory potential of 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.